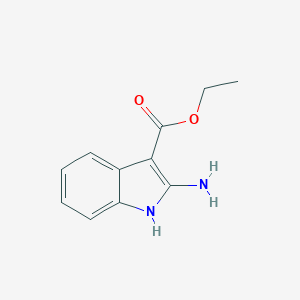

2-amino-1H-indol-3-carboxilato de etilo

Descripción general

Descripción

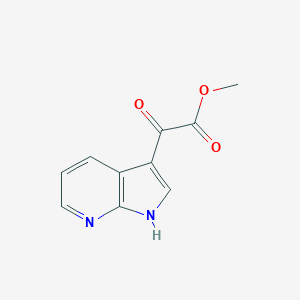

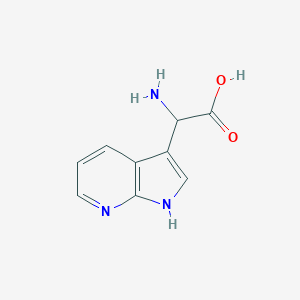

Ethyl 2-amino-1H-indole-3-carboxylate, also known as Ethyl 2-amino-1H-indole-3-carboxylate, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-amino-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Los derivados de indol, incluido el 2-amino-1H-indol-3-carboxilato de etilo, son importantes en la síntesis de productos naturales y fármacos . Juegan un papel crucial en la biología celular y han atraído una atención creciente en los últimos años por sus propiedades biológicamente activas .

Tratamiento de Células Cancerosas

Los derivados de indol se han aplicado como compuestos biológicamente activos para el tratamiento de células cancerosas . Sus propiedades únicas los hacen efectivos en la lucha contra varios tipos de cáncer .

Aplicaciones Antimicrobianas

Los derivados de indol han mostrado potencial en el tratamiento de infecciones microbianas . Sus propiedades antimicrobianas los convierten en un área prometedora de investigación en el desarrollo de nuevos fármacos antimicrobianos .

Tratamiento de Diversos Trastornos

Los derivados de indol se han utilizado en el tratamiento de diversos trastornos en el cuerpo humano . Esto incluye una amplia gama de afecciones, lo que demuestra la versatilidad y el potencial de estos compuestos .

Antagonistas del Receptor CRTH2

El indol-2-carboxilato de etilo se ha identificado como un posible antagonista para el receptor CRTH2 . Esto podría tener implicaciones en el tratamiento de enfermedades donde este receptor juega un papel clave

Mecanismo De Acción

Target of Action

Ethyl 2-amino-1H-indole-3-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the derivative and its structure. For instance, some indole derivatives have been found to act on enzymes such as dual specificity kinase , which phosphorylates serine- and arginine-rich proteins of the spliceosomal complex .

Mode of Action

The mode of action of ethyl 2-amino-1H-indole-3-carboxylate involves its interaction with its targets. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of the target, often resulting in a therapeutic effect.

Biochemical Pathways

The biochemical pathways affected by ethyl 2-amino-1H-indole-3-carboxylate can vary depending on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of ethyl 2-amino-1H-indole-3-carboxylate’s action would depend on its specific targets and the pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from carrying out its normal function, leading to changes at the cellular level. In the case of antiviral activity, for example, the compound could inhibit viral replication, reducing the spread of the virus within the body .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEKODJGRSIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6433-72-3 | |

| Record name | ethyl 2-amino-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

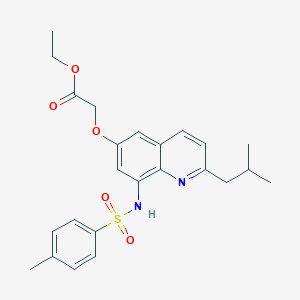

Feasible Synthetic Routes

Q1: What is the significance of ethyl 2-amino-1H-indole-3-carboxylate in organic synthesis?

A: Ethyl 2-amino-1H-indole-3-carboxylate serves as a versatile building block for synthesizing diverse polycyclic indoles, particularly pyrimidoindoles and α-carbolines. [, ] These structures are frequently encountered in bioactive natural products and pharmaceuticals.

Q2: How does the choice of catalyst influence the reaction outcome when using ethyl 2-amino-1H-indole-3-carboxylate in multi-component reactions?

A2: Research indicates that the type of acid catalyst significantly impacts the product distribution. For instance, in a three-component reaction involving ethyl 2-amino-1H-indole-3-carboxylate, arylaldehydes, and terminal alkynes:

- Brønsted acids (e.g., trifluoroacetic acid): Lead to a mixture of pyridoindoles and pyrimidoindoles. This is attributed to the reaction proceeding through two different pathways after propargylamine formation, involving decarboxylation-carbocyclization and intramolecular hydroamination. []

- Lewis acids (e.g., Yb(OTf)3): Selectively yield pyrimidoindoles, suggesting a different mechanistic pathway is favored under these conditions. []

Q3: Can you describe a specific example of how ethyl 2-amino-1H-indole-3-carboxylate is used in a chemical reaction, including the reaction mechanism?

A: In a study focusing on synthesizing pyrimido[1,2-a]indoles, ethyl 2-amino-1H-indole-3-carboxylate was reacted with an alkynone in the presence of Cs2CO3 as a catalyst. [] Real-time NMR monitoring revealed a [3+3]-cyclocondensation mechanism. This concerted mechanism involves the nucleophilic attack of the amino group of ethyl 2-amino-1H-indole-3-carboxylate on the activated alkynone, followed by ring closure to form the pyrimido[1,2-a]indole product. []

Q4: What analytical techniques are particularly useful for studying reactions involving ethyl 2-amino-1H-indole-3-carboxylate?

A: NMR spectroscopy has proven to be highly valuable in these reactions. For example, temperature-gradient-monitored real-time NMR provided crucial mechanistic insights into the [3+3]-cyclocondensation reaction of ethyl 2-amino-1H-indole-3-carboxylate with alkynones. [] This technique allowed researchers to observe the disappearance of starting materials and the emergence of intermediates and the final product, enabling them to confirm the proposed concerted mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)

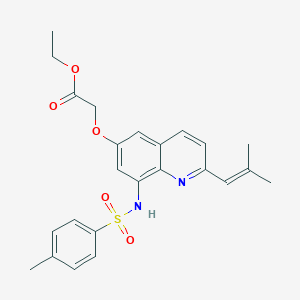

![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)